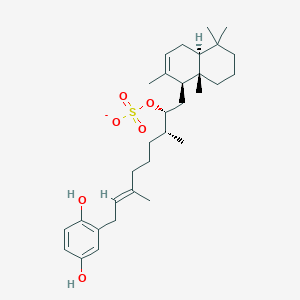

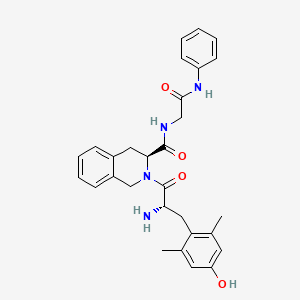

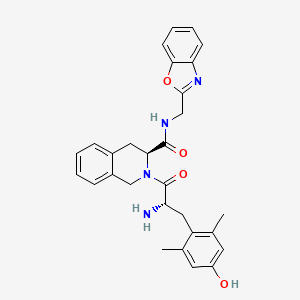

![molecular formula C14H13BrFN3S B10849206 1-(5-Bromo-2-pyridyl)-3-[2-(3-fluorophenyl)ethyl]thiourea](/img/structure/B10849206.png)

1-(5-Bromo-2-pyridyl)-3-[2-(3-fluorophenyl)ethyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydrogen iodide, also known as iodane, is a diatomic molecule and a hydrogen halide. It is a colorless gas under standard conditions and is highly soluble in water, forming hydroiodic acid. Hydrogen iodide is widely used in both organic and inorganic synthesis as a primary source of iodine and as a reducing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrogen iodide can be synthesized through several methods:

Direct Synthesis: By reacting hydrogen gas with iodine vapor at elevated temperatures (around 300°C) in the presence of a catalyst such as platinum or rhodium.

Reduction of Iodine: By reducing iodine with hydrazine or phosphorous acid in an aqueous solution.

Industrial Production: Industrially, hydrogen iodide is produced by the reaction of iodine with hydrogen sulfide or by the reaction of iodine with red phosphorus and water.

Chemical Reactions Analysis

Hydrogen iodide undergoes various types of chemical reactions:

Oxidation: Hydrogen iodide can be oxidized by oxygen to form iodine and water.

Reduction: It acts as a reducing agent and can reduce metal oxides to metals.

Substitution: In organic chemistry, hydrogen iodide is used to convert alcohols to alkyl iodides.

Common Reagents and Conditions: Reagents such as oxygen, metal oxides, and alcohols are commonly used with hydrogen iodide under conditions that vary depending on the specific reaction.

Major Products: The major products formed include iodine, water, metals, and alkyl iodides.

Scientific Research Applications

Hydrogen iodide has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent and a source of iodine in various chemical reactions.

Biology: Hydrogen iodide is used in the synthesis of iodinated compounds, which are important in biological studies.

Medicine: It is used in the preparation of certain pharmaceuticals and as a reagent in diagnostic tests.

Mechanism of Action

The mechanism by which hydrogen iodide exerts its effects involves its ability to donate iodine atoms and act as a reducing agent. It interacts with molecular targets such as metal oxides and organic compounds, facilitating various chemical transformations. The pathways involved include oxidation-reduction reactions and substitution reactions .

Comparison with Similar Compounds

- Hydrogen fluoride

- Hydrogen chloride

- Hydrogen bromide

Properties

Molecular Formula |

C14H13BrFN3S |

|---|---|

Molecular Weight |

354.24 g/mol |

IUPAC Name |

1-(5-bromopyridin-2-yl)-3-[2-(3-fluorophenyl)ethyl]thiourea |

InChI |

InChI=1S/C14H13BrFN3S/c15-11-4-5-13(18-9-11)19-14(20)17-7-6-10-2-1-3-12(16)8-10/h1-5,8-9H,6-7H2,(H2,17,18,19,20) |

InChI Key |

OEBGVSGGLQGGNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCNC(=S)NC2=NC=C(C=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

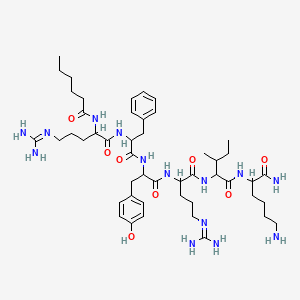

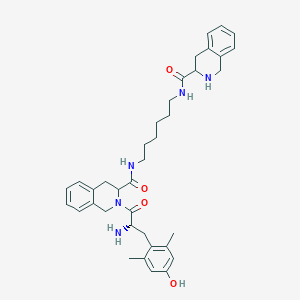

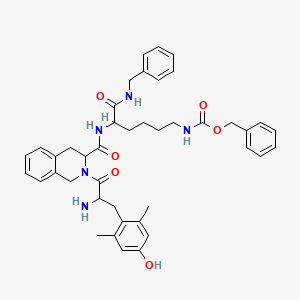

![H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid](/img/structure/B10849176.png)

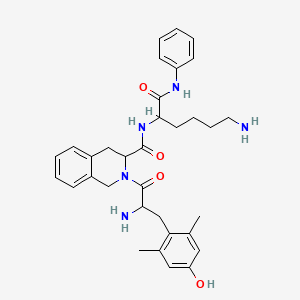

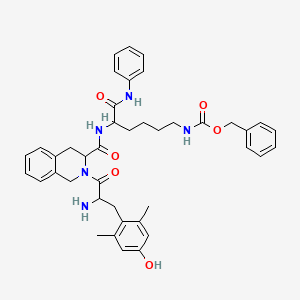

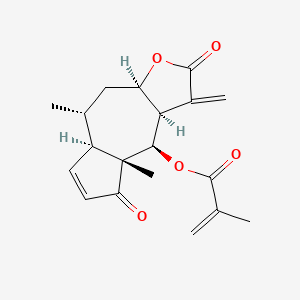

![H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849180.png)

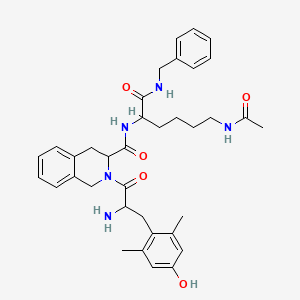

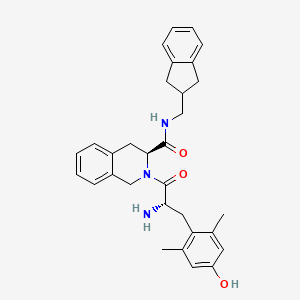

![H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid](/img/structure/B10849182.png)